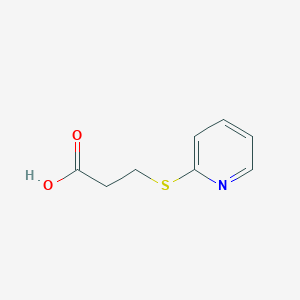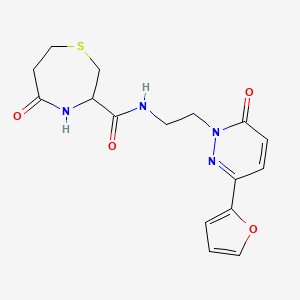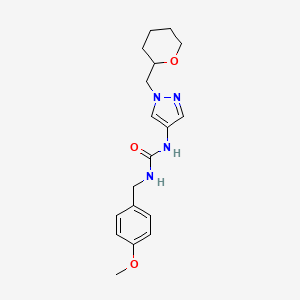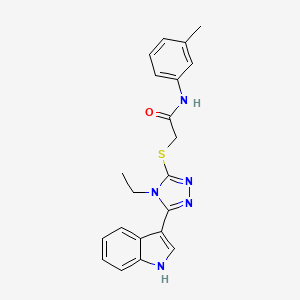
3-(2-Oxo-2-phenylethylthio)benzoic acid
説明
3-(2-Oxo-2-phenylethylthio)benzoic acid is a unique chemical compound. It has an empirical formula of C15H12O3S and a molecular weight of 272.32 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of this compound isO=C(O)C1=CC(SCC(C2=CC=CC=C2)=O)=CC=C1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 272.32, and its empirical formula is C15H12O3S .科学的研究の応用
Synthesis and Material Development
One of the primary applications of compounds similar to 3-(2-Oxo-2-phenylethylthio)benzoic acid lies in the synthesis of new materials and chemicals. For instance, the synthesis of 2-(2-Aryl)ethylbenzoic Acid showcases the derivatization of benzoic acid compounds for potential use in creating new chemical entities with varied applications in pharmaceuticals, materials science, and catalysis Chen Fen-er (2012).
Luminescent Materials
Compounds derived from benzoic acid, such as those involving lanthanide–organic frameworks, have been studied for their luminescent properties. This research is particularly relevant to the development of materials with specific optical properties, which can be applied in sensors, displays, and lighting technologies. For example, a study on the assembly of lanthanide–organic frameworks demonstrated the potential of these materials in creating highly efficient red/green emissions, leading to applications in white light emission Dou Ma, Xia Li, Rui Huo (2014).
Catalysis
Derivatives of benzoic acid play a significant role in catalysis, particularly in reactions involving C–H functionalization. Research into the meta-C–H functionalizations of benzoic acid derivatives has opened new avenues for synthetically useful tools in organic synthesis, highlighting the versatility of these compounds in facilitating complex chemical transformations Shangda Li, Lei Cai, Huafang Ji, Long Yang, Gang Li (2016).
Environmental Applications
Research into the oxidative capacity of nanoparticulate zero-valent iron (nZVI) using benzoic acid as a probe reaction has implications for the oxidative transformation of organic contaminants in water. This work suggests potential applications of related compounds in environmental remediation and the treatment of water to remove pollutants Sung Hee Joo, A. Feitz, D. Sedlak, T. D. Waite (2005).
Polymer Science
In polymer science, benzoic acid derivatives have been utilized to develop new polymeric materials with tailored properties. For instance, the synthesis and study of polymerizable benzoic acid derivatives for liquid-crystalline applications demonstrate the compound's role in advancing materials with specific orientations and properties useful in displays and advanced materials technologies K. Kishikawa, A. Hirai, S. Kohmoto (2008).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-phenacylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c16-14(11-5-2-1-3-6-11)10-19-13-8-4-7-12(9-13)15(17)18/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFPPAHGHOMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)
![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)

![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)



![N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide](/img/structure/B2783633.png)
![ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2783634.png)
